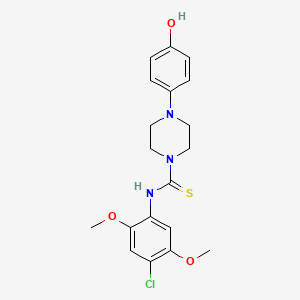
1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a butylphenyl and a diphenylpropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea typically involves the reaction of 4-butylaniline with 3,3-diphenylpropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or modulate receptor activities, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(3,3-diphenylpropyl)thiourea
- 1-(4-Methylphenyl)-3-(3,3-diphenylpropyl)thiourea
- 1-(4-Ethylphenyl)-3-(3,3-diphenylpropyl)thiourea
Uniqueness
1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the butylphenyl and diphenylpropyl moieties provides distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C26H30N2S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-(3,3-diphenylpropyl)thiourea |
InChI |
InChI=1S/C26H30N2S/c1-2-3-10-21-15-17-24(18-16-21)28-26(29)27-20-19-25(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-9,11-18,25H,2-3,10,19-20H2,1H3,(H2,27,28,29) |
InChI Key |
FELKAIRCBKDIBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B10864283.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diacetyl-9,9-dimethyl-1,5-dinitro-](/img/structure/B10864289.png)
![N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine](/img/structure/B10864296.png)
![N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10864302.png)
![2-(1-{[3-(Cyclohexylamino)propyl]amino}ethylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10864316.png)
![1-cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B10864320.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B10864334.png)
![2-{1-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10864340.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864343.png)
![N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10864350.png)
![4-[(1E)-N-(4-ethoxyphenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10864358.png)
![1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864360.png)

